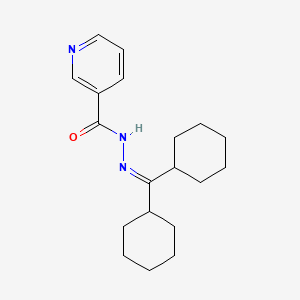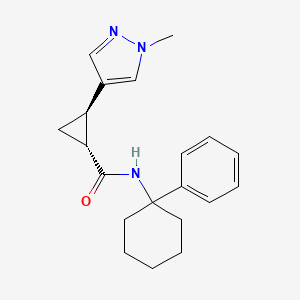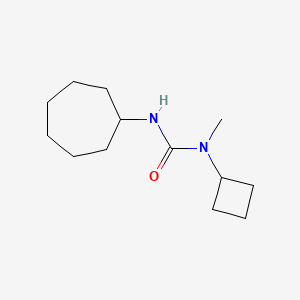
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a dicyclohexylmethylideneamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxamide with dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) under specific conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as industrial chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylmethylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine carboxamide structure but with different substituents.
Pyridine-3-carboxamide derivatives: These compounds share the pyridine carboxamide core but differ in their substituent groups, leading to varied chemical and biological properties.
Uniqueness
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide is unique due to its dicyclohexylmethylideneamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(17-12-7-13-20-14-17)22-21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTICGVEFGAVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NNC(=O)C2=CN=CC=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]acetic acid](/img/structure/B7650347.png)

![2,6-difluoro-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]benzamide](/img/structure/B7650361.png)
![Ethyl 2-[2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride](/img/structure/B7650363.png)
![4-Methyl-1-azoniatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13)-pentaene;chloride](/img/structure/B7650374.png)
![(2S,4S)-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7650382.png)
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7650389.png)
![1-[4-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7650405.png)
![Methyl 4-[(2,5-dimethylbenzoyl)amino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B7650411.png)
![N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7650415.png)
![2-(4-Fluorophenoxy)-1-[4-(2-methylsulfonylethyl)piperazin-1-yl]ethanone](/img/structure/B7650421.png)
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7650430.png)
![(4-Prop-2-enyl-1,4-diazepan-1-yl)-[4-(pyrazol-1-ylmethyl)phenyl]methanone](/img/structure/B7650435.png)

